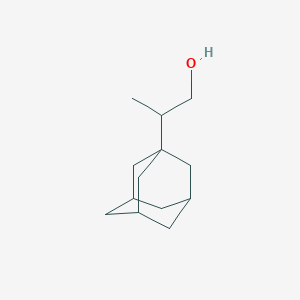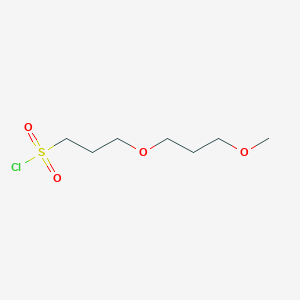
3-(3-Methoxypropoxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO4S and a molecular weight of 230.71 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further substituted with a methoxypropoxy group. It is a clear, colorless liquid that is used in various chemical reactions and industrial applications .
Preparation Methods
The synthesis of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(3-Methoxypropoxy)propan-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(3-Methoxypropoxy)propan-1-ol+Chlorosulfonic acid→3-(3-Methoxypropoxy)propane-1-sulfonyl chloride+HCl+H2O
Industrial production methods may involve bulk manufacturing processes where the reactants are combined in large reactors, and the product is purified through distillation or crystallization techniques .
Chemical Reactions Analysis
3-(3-Methoxypropoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common reagents used in these reactions include amines, alcohols, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reducing agent .
Scientific Research Applications
3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents, especially those targeting sulfonamide-based pharmacophores.
Material Science: It is employed in the modification of polymers and other materials to introduce sulfonyl functional groups, enhancing their chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used in the reaction .
Comparison with Similar Compounds
3-(3-Methoxypropoxy)propane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.
4-Methylbenzenesulfonyl chloride: A substituted benzenesulfonyl chloride with a methyl group on the benzene ring.
The uniqueness of this compound lies in its methoxypropoxy substitution, which imparts distinct chemical properties and reactivity compared to simpler or aromatic sulfonyl chlorides .
Properties
Molecular Formula |
C7H15ClO4S |
|---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
3-(3-methoxypropoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO4S/c1-11-4-2-5-12-6-3-7-13(8,9)10/h2-7H2,1H3 |
InChI Key |
NEAPSTUEFCYCLM-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


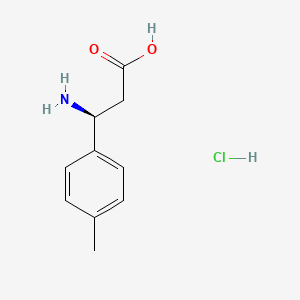



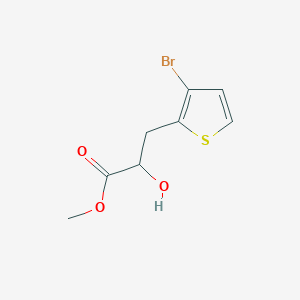
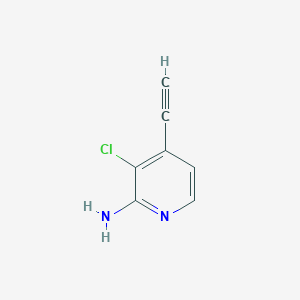
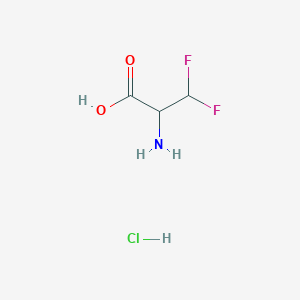


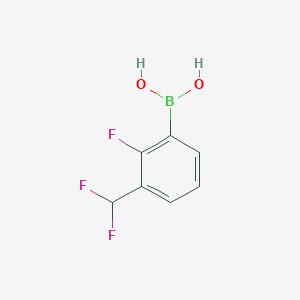


![1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13570791.png)
